4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS: Not explicitly provided; structurally related to CAS 565210-03-9 ) is a chromenone derivative featuring a cyclopenta[g]chromen-2-one core fused with a 7,8-dihydro ring system. A 3-chlorophenyl-substituted piperazine moiety is attached via a methyl linker at the 4-position of the chromenone scaffold.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-5-2-6-20(14-19)26-9-7-25(8-10-26)15-18-13-23(27)28-22-12-17-4-1-3-16(17)11-21(18)22/h2,5-6,11-14H,1,3-4,7-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJIEVQVCXOISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Chromenone Core Construction: The chromenone core is synthesized separately through a series of reactions involving cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the 3-chlorophenylpiperazine intermediate with the chromenone core under specific conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Antidepressant Activity : Studies suggest that compounds with piperazine moieties can exhibit antidepressant-like effects. The incorporation of the 3-chlorophenyl group may enhance this activity by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antipsychotic Potential : The structural features of this compound suggest potential antipsychotic properties. Similar compounds have been shown to interact with dopamine D2 receptors, which are critical in the treatment of schizophrenia and related disorders .
- Anti-inflammatory Effects : Research indicates that derivatives of cyclopenta[g]chromene can possess anti-inflammatory properties. This may be due to their ability to inhibit pro-inflammatory cytokines and pathways .
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
- Neurological Disorders : Given its potential antidepressant and antipsychotic properties, this compound could be investigated for use in treating conditions such as major depressive disorder and schizophrenia. Preclinical models may provide insights into its efficacy and safety profiles .
- Pain Management : Compounds with similar structures have been evaluated for analgesic effects. The unique molecular configuration may contribute to pain relief mechanisms, potentially positioning it as a novel analgesic agent .
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant effects of piperazine derivatives, researchers found that compounds similar to 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one demonstrated significant reductions in depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels and modulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Case Study 2: Antipsychotic Activity
A comparative study on various piperazine-based compounds highlighted the antipsychotic potential of structurally related molecules. These compounds showed significant binding affinity for dopamine receptors, leading to reduced psychotic symptoms in preclinical trials. Further research is warranted to evaluate the specific effects of the target compound in similar models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-containing heterocycles. Below is a systematic comparison with structurally related molecules:
Chromenone Core Analogs
4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 565210-03-9)
- Core : Identical cyclopenta[g]chromen-2-one structure.
- Substituent : Benzyl group on piperazine vs. 3-chlorophenyl in the target compound.
- No yield or synthetic data are provided for either compound, but benzylpiperazine derivatives are generally synthesized via nucleophilic substitution or reductive amination .
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Core : Chromen-2-one with a triazole substituent.
- Key Differences :
Piperazine-Containing Heterocycles with Different Cores
ND-7: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Core: Fluoroquinolone with a carboxylic acid group.
- Substituent : 3-Chlorophenylpiperazine linked via an acetyl-piperazine chain.
Urea-Thiazole-Piperazine Derivatives (e.g., Compounds 1f, 1g, 2b)
- Core : Thiazole-linked urea scaffolds.
- Substituent : Varied aryl groups (e.g., 3-chlorophenyl, trifluoromethylphenyl) on piperazine.
- Yields for these compounds range from 70.7% to 78.4%, with melting points between 188–207°C, indicating robust synthetic protocols .
Simplified Piperazine Derivatives
1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4)
- Core : Basic piperazine ring without additional heterocycles.
- Substituent : 3-Chlorophenyl group.
- Key Differences: Lacks the chromenone core, reducing structural complexity and likely altering bioavailability. Used as a building block or impurity in pharmaceutical synthesis .
Comparative Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
| Compound Name | Core Structure | Yield (%) | Melting Point (°C) | ESI-MS (m/z) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | Chromenone | N/A | N/A | N/A | 3-Chlorophenylpiperazine |
| 4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | Chromenone | N/A | N/A | N/A | Benzylpiperazine |
| 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) | Urea-Thiazole | 85.1 | N/A | 500.2 [M+H]+ | 3-Chlorophenyl, hydrazinyl |
| ND-7 | Quinolone | N/A | N/A | N/A | 3-Chlorophenylpiperazine, fluoro |
Table 2: Substituent Effects on Molecular Weight
Key Research Findings
Piperazine Linker Flexibility : Piperazine-methyl linkages (e.g., in urea-thiazole derivatives) enable modular synthesis, allowing for diverse aryl substitutions without significant yield loss (e.g., 78.3% for compound 2b ).
Heterocycle Core Impact: Chromenones (planar, aromatic) may exhibit different binding modes compared to quinolones (antibacterial) or urea-thiazoles (hydrogen-bond-driven interactions) .
Biological Activity
The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, antitumor, and central nervous system (CNS) effects.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, which is known for its pharmacological versatility. The presence of the 3-chlorophenyl group enhances its biological activity, potentially influencing its interaction with various biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of piperazine derivatives, including the target compound.
- Mechanism of Action : Piperazine derivatives often exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
-
Research Findings :
- A recent study demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 125 to 500 µg/mL for various derivatives .
- The compound showed particularly strong activity against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 250 | Bactericidal |
| Bacillus cereus | 125 | Bactericidal |
| Escherichia coli | 500 | Bacteriostatic |
Antitumor Activity
The antitumor potential of piperazine derivatives has also been explored extensively.
- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines. For instance, it was found to inhibit cell proliferation in breast cancer cells significantly.
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.
Central Nervous System Effects
Piperazine derivatives are increasingly recognized for their CNS-related activities.
- Antidepressant and Anxiolytic Effects : Some studies suggest that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Pain Relief : In analgesic tests, the compound showed efficacy comparable to morphine in reducing pain responses in animal models .
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, a series of piperazine derivatives were synthesized and tested against various bacterial strains. The study concluded that structural modifications significantly influenced antimicrobial potency .
- Antitumor Activity Assessment : A study focused on the effects of this compound on human cancer cell lines revealed promising results in inhibiting tumor growth through apoptosis induction mechanisms .
- CNS Activity Evaluation : Research involving behavioral tests in rodents indicated that the compound could reduce anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .
Q & A
Q. Step 2: Biological testing
- Rank analogs by IC in receptor binding assays.
- Correlate electronic properties (Hammett σ values) with activity trends .
Example SAR Table:
| Substituent (R) | 5-HT IC (nM) | COX-2 Inhibition (%) |
|---|---|---|
| 3-Cl | 12.3 ± 1.2 | 78 ± 4 |
| 3-CF | 8.9 ± 0.8 | 65 ± 3 |
| 4-F | 25.6 ± 2.1 | 42 ± 5 |
Q. Step 3: Statistical analysis
- Apply multivariate regression to identify key physicochemical drivers (e.g., lipophilicity, dipole moment) .
Advanced: How to address spectral data contradictions (e.g., unexpected 1^11H NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., piperazine ring flipping) .
- Impurity analysis : Employ 2D NMR (COSY, HSQC) to distinguish diastereomers or hydrate formation .
- Synchrotron XRD : Resolve ambiguous proton positions via high-resolution crystallography (beamline λ = 0.7–1.0 Å) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Photolytic sensitivity : Expose to UV light (254 nm) and quantify degradation via UV-Vis (λ = 280 nm) .
- Solution stability : Test in buffers (pH 1–10) using LC-MS to identify hydrolysis products (e.g., ring-opened chromenone) .
Advanced: How to validate target engagement in complex biological matrices (e.g., brain tissue)?
Methodological Answer:
- Microdialysis : Quantify unbound compound in extracellular fluid (ECF) via tandem mass spectrometry .
- Receptor occupancy imaging : Use PET tracers (e.g., C-labeled analogs) to map distribution in vivo .
- Pull-down assays : Functionalize the compound with biotin for streptavidin bead capture and Western blot validation .
Advanced: What strategies mitigate off-target effects during preclinical development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
